molecular formula C12H9ClN6O2S B279818 N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-NITROPHENYL)AMINE

N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-NITROPHENYL)AMINE

Cat. No.: B279818
M. Wt: 336.76 g/mol
InChI Key: PUTVSASWZWJVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-NITROPHENYL)AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a chlorine atom and a methyl group, a thiadiazole ring, and a nitroaniline moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-NITROPHENYL)AMINE typically involves multiple steps. One common method starts with the preparation of 4-chloro-1-methyl-1H-pyrazole, which is then reacted with various reagents to introduce the thiadiazole and nitroaniline groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process may also require heating and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-NITROPHENYL)AMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-NITROPHENYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-NITROPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride
  • 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
  • 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2-methoxyphenyl)-2-propen-1-one

Uniqueness

Compared to similar compounds, N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-NITROPHENYL)AMINE stands out due to its unique combination of functional groups. This allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. Its structure also makes it a versatile building block for synthesizing more complex molecules .

Properties

Molecular Formula

C12H9ClN6O2S

Molecular Weight

336.76 g/mol

IUPAC Name

5-(4-chloro-1-methylpyrazol-3-yl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H9ClN6O2S/c1-18-6-9(13)10(17-18)11-15-16-12(22-11)14-7-2-4-8(5-3-7)19(20)21/h2-6H,1H3,(H,14,16)

InChI Key

PUTVSASWZWJVCQ-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C2=NN=C(S2)NC3=CC=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

CN1C=C(C(=N1)C2=NN=C(S2)NC3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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